4-Vinylbenzyl glycidyl ether
CAS No.: 113538-80-0
Cat. No.: VC21286494
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113538-80-0 |
---|---|
Molecular Formula | C12H14O2 |
Molecular Weight | 190.24 g/mol |
IUPAC Name | 2-[(4-ethenylphenyl)methoxymethyl]oxirane |
Standard InChI | InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 |
Standard InChI Key | ZADXFVHUPXKZBJ-UHFFFAOYSA-N |
SMILES | C=CC1=CC=C(C=C1)COCC2CO2 |
Canonical SMILES | C=CC1=CC=C(C=C1)COCC2CO2 |
Introduction
Chemical Identity and Structure
4-Vinylbenzyl glycidyl ether, with the CAS number 113538-80-0, is characterized by its molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. This compound features a vinyl group attached to a benzene ring, which is further substituted with a glycidyl ether moiety .
Nomenclature and Identifiers
The compound is known by several names and identifiers in chemical databases and literature:
Parameter | Value |
---|---|
IUPAC Name | 2-[(4-ethenylphenyl)methoxymethyl]oxirane |
CAS Registry Number | 113538-80-0 |
Molecular Formula | C12H14O2 |
Molecular Weight | 190.24 g/mol |
Standard InChI | InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 |
Standard InChIKey | ZADXFVHUPXKZBJ-UHFFFAOYSA-N |
SMILES | C=CC1=CC=C(C=C1)COCC2CO2 |
PubChem Compound ID | 11830219 |
Table 1: Chemical identifiers of 4-Vinylbenzyl glycidyl ether
Physical and Chemical Properties
4-Vinylbenzyl glycidyl ether exhibits specific physical and chemical properties that influence its behavior in reactions and applications:
Property | Value |
---|---|
Physical State | Not specifically mentioned in sources |
Boiling Point | 299.2±20.0 °C (Predicted) |
Density | 1.087±0.06 g/cm³ (Predicted) |
Solubility | Not specifically mentioned in sources |
Stability | Reactive at the epoxide group |
Table 2: Physical and chemical properties of 4-Vinylbenzyl glycidyl ether
Synthesis Methodologies
The synthesis of 4-Vinylbenzyl glycidyl ether typically involves the reaction of 1-(chloromethyl)-4-vinylbenzene (4-Vinylbenzyl chloride) with glycidol in the presence of a base catalyst, usually sodium hydride.
General Synthetic Route
The most common synthesis method reported follows these steps:
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Sodium hydride (60% in mineral oil) is suspended in DMF
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Glycidol is added dropwise at 0°C
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After initial stirring (10-20 minutes), 1-(chloromethyl)-4-vinylbenzene is added dropwise
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The mixture is stirred for approximately 4 hours at room temperature
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The product is isolated via extraction with ethyl acetate
Detailed Synthesis Procedure
A more detailed procedure for the synthesis has been reported as follows:
Under an argon atmosphere, sodium hydride (60% in mineral oil, 13.1 g, 327.60 mmol, 2.00 equiv) is suspended in DMF (300 mL). Glycidol (27.15 mL, 459.1 mmol, 2.50 equiv) is added dropwise at 0°C. After stirring the reaction mixture for 10-20 minutes, 1-(chloromethyl)-4-vinylbenzene (23.3 mL, 163.80 mmol, 1.00 equiv) is added dropwise, and the mixture is further stirred for 4 hours at room temperature. The mixture is then diluted with ethyl acetate (400 mL). Saturated aqueous NH4Cl (200 mL) is added to quench the reaction, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over Na2SO4, and the solvent is removed under vacuum. The residue is purified by flash column chromatography to afford 4-vinylbenzyl glycidyl ether with a yield of 86% .
Reaction Scheme
The synthesis can be represented by the following general reaction:
4-Vinylbenzyl chloride + Glycidol (in the presence of NaH/DMF) → 4-Vinylbenzyl glycidyl ether + NaCl
Applications in Polymer Chemistry
4-Vinylbenzyl glycidyl ether finds significant applications in polymer chemistry due to its dual functionality: a polymerizable vinyl group and a reactive epoxide moiety.
Monomer in Free Radical Polymerization
The compound serves as a valuable monomer in free radical polymerization reactions, contributing to the creation of novel materials with specific properties. The vinyl group allows for incorporation into polymer chains, while the glycidyl ether moiety provides opportunities for further modifications.
Post-Polymerization Modifications
Research Findings and Developments
Post-Polymerization Modification Studies
Studies on similar compounds have shown that polymers containing epoxide moieties can undergo efficient post-polymerization modifications. For instance, alcoholysis of the glycidyl moiety using BF3 as a Lewis acid catalyst has been demonstrated to yield β-hydroxy ether-functionalized polymers with a variety of structurally diverse alcohols .
Comparison with Related Compounds
It's important to note the distinction between 4-Vinylbenzyl glycidyl ether and related compounds such as 4-Vinylphenyl glycidyl ether and Benzyl glycidyl ether. While these compounds share similar functional groups, their structural differences lead to distinct reactivity patterns and applications.
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
4-Vinylbenzyl glycidyl ether | 113538-80-0 | C12H14O2 | 190.24 |
4-Vinylphenyl glycidyl ether | Not specified in sources | C11H12O2 | 176.21 |
Benzyl glycidyl ether | 2930-05-4 | C10H12O2 | 164.20 |
Table 3: Comparison of 4-Vinylbenzyl glycidyl ether with related compounds
Supplier | Package Size | Purity | Price (as of last update) |
---|---|---|---|
American Custom Chemicals Corporation | 5g | 95.00% | $909.56 |
Crysdot | 1g | 95+% | $480 |
Table 4: Commercial availability and pricing of 4-Vinylbenzyl glycidyl ether
Several other suppliers are known to offer this compound, including:
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Shandong Xingshun New Material Co., Ltd.
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Shanghai Daken Advanced Materials Co., Ltd.
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Alchem Pharmtech, Inc.
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Jinan Qinmu Fine Chemical Co., Ltd.
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Career Henan Chemical Co.
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Several other chemical suppliers across China and internationally
Future Research Directions
Based on current applications and the chemical properties of 4-Vinylbenzyl glycidyl ether, several promising research directions can be identified:
Advanced Polymer Development
The dual functionality of 4-Vinylbenzyl glycidyl ether makes it potentially valuable for the development of advanced polymers with controlled architectures, such as block copolymers, star polymers, and graft polymers. Future research could explore these structural possibilities and their impact on material properties.
Functionalized Materials
The reactive epoxide group offers opportunities for creating functionalized materials through post-polymerization modifications. This could lead to materials with tailored properties for specific applications, including drug delivery systems, coatings, and adhesives.
Cross-Linking Applications
The epoxide group in 4-Vinylbenzyl glycidyl ether could be utilized for cross-linking applications, potentially leading to materials with enhanced mechanical properties and thermal stability.
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